Boc-Thr-OSu

Description

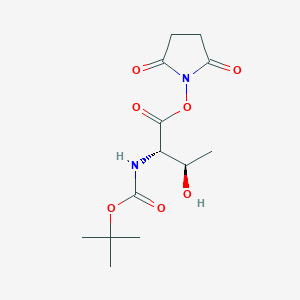

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O7/c1-7(16)10(14-12(20)21-13(2,3)4)11(19)22-15-8(17)5-6-9(15)18/h7,10,16H,5-6H2,1-4H3,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKOXQQXRXTKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979016 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[tert-butoxy(hydroxy)methylidene]threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63076-44-8 | |

| Record name | tert-Butyl (R-(R*,S*))-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-hydroxypropyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063076448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC164661 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[tert-butoxy(hydroxy)methylidene]threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl [R-(R*,S*)]-[1-[[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]-2-hydroxypropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Reactivity and Reaction Mechanisms of Boc Thr Osu Esters

Mechanism of Nucleophilic Acyl Substitution by Amine Nucleophiles

The reaction between Boc-Thr-OSu and amine nucleophiles proceeds through a nucleophilic acyl substitution mechanism. libretexts.org This reaction is fundamental to the formation of peptide bonds, where the primary amine of an amino acid or peptide attacks the electrophilic carbonyl carbon of the this compound ester. amerigoscientific.com The process begins with the nucleophilic amine attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a tetrahedral intermediate, which is stabilized by the succinimide (B58015) leaving group. This intermediate then collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically conducted under mild conditions, often in organic solvents at room temperature, and generally reaches completion within a few hours. vulcanchem.com

Amide Bond Formation Kinetics and Thermodynamics

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not thermodynamically favorable under normal conditions. To facilitate this reaction, the carboxylic acid is often activated. The use of N-hydroxysuccinimide (NHS) esters, such as this compound, is a common activation strategy. rsc.org The reaction of an NHS ester with an amine is significantly faster than the reaction with the corresponding unactivated carboxylic acid.

The kinetics of the aminolysis of NHS esters have been studied in aqueous buffer systems. For a series of amines, the reaction was found to be first order in the free amine concentration. mst.edu The rate of the reaction is influenced by the basicity of the amine nucleophile, with more basic amines generally reacting faster. mst.edu The reaction is also pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 9. thermofisher.com At lower pH values, the amine is protonated and thus less nucleophilic, slowing the reaction. At higher pH values (above 8.6-9), the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the yield of the desired amide product. thermofisher.com The half-life of NHS esters decreases significantly as the pH increases, from 4-5 hours at pH 7 to just 10 minutes at pH 8.6. thermofisher.com

Specificity of Reaction with Primary Amino Groups (alpha-amines and lysine (B10760008) side chains)

This compound, like other NHS esters, exhibits a high degree of specificity for reacting with primary amino groups. thermofisher.comfiveable.me This includes the α-amino group of amino acids and the ε-amino group of lysine side chains. vulcanchem.comnih.gov This selectivity is crucial in peptide synthesis and the chemical modification of proteins.

The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond. While NHS esters can also react with other nucleophilic groups, such as hydroxyl groups, this reaction is generally much slower and typically requires higher pH or extended reaction times. The reaction with primary amines is favored under physiological to slightly alkaline conditions (pH 7.2-8.5). thermofisher.com

This specificity allows for the targeted modification of proteins at their N-terminus and at lysine residues. For instance, in solid-phase peptide synthesis (SPPS), an activated amino acid like this compound will react specifically with the deprotected N-terminal amine of the growing peptide chain. vulcanchem.com Similarly, when modifying a protein, NHS esters will preferentially react with the exposed primary amines of lysine residues on the protein surface. acs.org The ε-amino group of lysine has a pKa of around 10.3, similar to that of a simple primary amine like ethylamine (B1201723) (pKa ~10.8), making it a ready nucleophile at the appropriate pH. acs.org

Influence of the N-Hydroxysuccinimide Moiety on Electrophilicity and Stability

The N-hydroxysuccinimide (NHS) moiety plays a critical role in activating the carboxyl group of Boc-threonine, thereby increasing its electrophilicity and facilitating nucleophilic attack by amines. amerigoscientific.comfiveable.me The NHS group is an excellent leaving group, which makes the ester highly reactive towards nucleophiles. This enhanced reactivity is a key advantage of NHS esters in peptide synthesis and bioconjugation, allowing for efficient amide bond formation under mild conditions. amerigoscientific.comrsc.org

While highly reactive, NHS esters like this compound also possess a degree of stability that makes them practical for use in synthesis. They are generally stable enough to be isolated, purified, and stored for months under dry conditions. rsc.orgrsc.org However, they are sensitive to moisture and will hydrolyze, particularly in aqueous solutions. rsc.orgrsc.org The rate of hydrolysis is pH-dependent, increasing significantly at higher pH values. thermofisher.com For example, the half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 8.6. thermofisher.com This susceptibility to hydrolysis is a crucial consideration in reaction design, as it represents a competing pathway to the desired aminolysis reaction. nih.gov

The stability and reactivity profile of NHS esters represents a balance that has made them one of the most widely used classes of activated esters in organic synthesis. amerigoscientific.comrsc.org

Role of the tert-Butyloxycarbonyl (Boc) Protecting Group on alpha-Amino Functionality

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids, including in the compound this compound. ontosight.aiwikipedia.org Its primary role is to prevent the nucleophilic amino group from participating in unwanted reactions during peptide synthesis or other chemical transformations. wikipedia.orggenscript.com

Stabilizing Effects and Prevention of Undesired Side Reactions

The Boc group effectively "masks" the primary amine by converting it into a carbamate. total-synthesis.com This transformation renders the nitrogen atom significantly less nucleophilic and non-basic, thereby preventing it from reacting with electrophiles. wikipedia.org Boc-protected amines are stable to most bases and nucleophiles, which is a crucial property in multi-step synthesis where various reagents and conditions are employed. wikipedia.orgorganic-chemistry.org

By protecting the α-amino group of threonine, the Boc group ensures that during a coupling reaction, only the activated carboxyl group (as the OSu ester) reacts with the desired nucleophile, such as the N-terminus of a growing peptide chain. genscript.com This prevents self-polymerization of the this compound monomer and other side reactions that would occur if the amino group were unprotected. ontosight.aibiosynth.com The steric bulk of the tert-butyl group also contributes to the stability of the protected amine. total-synthesis.com

The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), which regenerates the free amine. genscript.comthermofisher.com This deprotection step is generally clean and efficient, although it can generate a tert-butyl cation that may require the use of scavengers to prevent side reactions with sensitive amino acid residues like methionine or tryptophan. total-synthesis.comresearchgate.net

Orthogonal Protection Principles in Multistep Syntheses

The use of the Boc protecting group is a cornerstone of the concept of orthogonal protection in peptide synthesis. biosynth.comnumberanalytics.com Orthogonal protection refers to the use of multiple, distinct protecting groups in a molecule that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. ontosight.ainumberanalytics.com

In peptide synthesis, two main strategies are commonly employed: Boc/Bzl and Fmoc/tBu. biosynth.compeptide.com In the Boc/Bzl strategy, the α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable groups like benzyl (B1604629) (Bzl) ethers or esters. peptide.com The Boc group can be removed with a moderate acid like TFA, while the side-chain protecting groups require a much stronger acid, such as hydrogen fluoride (B91410) (HF), for their removal. peptide.com This difference in acid lability, though not strictly orthogonal, allows for the selective deprotection of the α-amino group at each step of peptide elongation. peptide.comresearchgate.net

A truly orthogonal strategy is the Fmoc/tBu approach, where the α-amino group is protected with the base-labile Fmoc group and the side chains are protected with acid-labile tert-butyl (tBu) based groups. biosynth.compeptide.com The Boc group is also orthogonal to the Fmoc group, as the Boc group is stable to the basic conditions used to remove Fmoc, and the Fmoc group is stable to the acidic conditions used to remove Boc. ontosight.aiwikipedia.orgorganic-chemistry.org This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS), enabling the precise and controlled assembly of complex peptide sequences. ontosight.aibiosynth.com

Intramolecular Rearrangements and Side Reactions Associated with Threonine Derivatives

Threonine, with its β-hydroxyl group, is susceptible to a range of intramolecular reactions, particularly when its carboxyl group is activated, as in the case of this compound. These reactions can compete with the desired intermolecular reactions, leading to the formation of byproducts.

A significant side reaction involving threonine derivatives is dehydration, which proceeds via a β-elimination mechanism. This reaction is particularly relevant when the hydroxyl group is activated, for instance, through O-acylation or O-tosylation, leading to the formation of α,β-unsaturated amino acid derivatives. researchgate.netresearchgate.net

The β-elimination of water from β-hydroxy-α-amino acids like threonine is a well-established method for producing dehydroamino acids, specifically dehydroaminobutanoate. nih.gov In the context of peptide synthesis, this dehydration can be an undesirable side reaction. For instance, during the tosylation of N-protected threonine esters, direct β-elimination can occur, yielding the dehydrothreonine derivative instead of the intended O-tosyl product. researchgate.net The propensity for β-elimination is influenced by the protecting groups on the nitrogen atom. For example, N-α-Fmoc-threonine benzyl ester almost quantitatively undergoes β-elimination upon attempted tosylation, whereas the N-α-Boc-threonine benzyl ester tends to yield the more stable O-tosyl derivative. researchgate.net

The mechanism often involves the formation of an intermediate where the hydroxyl group is converted into a better leaving group. For example, treatment of N-Boc protected threonine with tert-butyl pyrocarbonate in the presence of DMAP can lead to the formation of a tert-butylcarbonate at the hydroxyl group, which then undergoes elimination. uminho.pt This process can be stereoselective, often favoring the formation of the Z-isomer of the resulting dehydroamino acid. nih.gov

Table 1: Influence of N-Protecting Group on Dehydration of Threonine Benzyl Esters during Tosylation researchgate.net

| N-Protecting Group | Product(s) | Yield of Dehydrothreonine Derivative | Yield of O-Tosyl Derivative |

| Fmoc | Dehydrothreonine | Nearly 100% | 0% |

| Boc | O-Tosyl | 0% | ~100% |

| Z | Dehydrothreonine & O-Tosyl | 10% | 90% |

This table illustrates how the choice of the N-terminal protecting group significantly impacts the outcome of the reaction, with Fmoc strongly promoting β-elimination and Boc favoring the formation of the stable O-tosylated product.

Acyl migration is another important intramolecular rearrangement that can occur in peptides containing β-hydroxy-α-amino acids like threonine. researchgate.net This process, known as N→O acyl shift, involves the transfer of an acyl group from the nitrogen atom of the amino group to the oxygen atom of the hydroxyl group, resulting in the formation of a depsipeptide (an ester linkage within the peptide backbone). rsc.orgnih.gov

This rearrangement is reversible and the rate is influenced by factors such as the peptide sequence and pH. rsc.orgnih.gov For instance, in the synthesis of phosphopeptides, an N→O acyl shift at a threonine residue can be a significant side reaction, with the rate being dependent on the position of other residues like phosphotyrosine. rsc.org The N→O acyl migration is generally acid-catalyzed, but the reverse O→N acyl migration readily occurs under neutral or slightly basic aqueous conditions, which is a property exploited in the design of water-soluble prodrugs and in strategies for synthesizing difficult peptide sequences. nih.govnih.gov

Conversely, an intramolecular N-to-C aryl migration has been reported in heterocyclic systems derived from amino acids like serine and threonine, leading to the formation of quaternary α-aryl amino acids. researchgate.net While distinct from the more common N→O acyl shift, this highlights the diverse reactivity of amino acid derivatives.

Hydrolytic Degradation Pathways of N-Hydroxysuccinimide Esters

The N-hydroxysuccinimide (NHS) ester moiety of this compound is highly reactive and susceptible to hydrolysis, which is a competing reaction to the desired aminolysis (reaction with an amine). nih.govthermofisher.com The stability of NHS esters is significantly dependent on pH and temperature.

Hydrolysis of the NHS ester occurs via nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the ester's carbonyl carbon. glenresearch.com This leads to the release of N-hydroxysuccinimide (NHS) and the regeneration of the original carboxylic acid, in this case, Boc-Threonine. thermofisher.comschem.jp The rate of hydrolysis increases significantly with increasing pH. thermofisher.com For example, the half-life of NHS esters can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.com

This hydrolytic instability is a critical consideration in bioconjugation and peptide synthesis, as it reduces the concentration of the active ester available for the desired coupling reaction. nih.gov To minimize hydrolysis, reactions involving NHS esters are often performed in non-nucleophilic buffers at a controlled pH, typically between 7.2 and 8.5, and for a limited duration. thermofisher.comglenresearch.com The use of dry solvents is also crucial when handling NHS esters to prevent premature degradation. glenresearch.comschem.jp

Table 2: Factors Affecting the Stability of NHS Esters

| Factor | Effect on Stability | Rationale |

| pH | Decreases with increasing pH | Increased concentration of hydroxide ions, which are strong nucleophiles, accelerates hydrolysis. thermofisher.com |

| Temperature | Decreases with increasing temperature | Higher temperatures increase the rate of the hydrolysis reaction. thermofisher.com |

| Water Content | Decreases with increasing water concentration | Water is a reactant in the hydrolysis process. schem.jp |

| Buffer Type | Can be affected by nucleophilic buffers | Buffers containing primary amines (e.g., Tris) can compete with the desired reaction. thermofisher.com |

This table summarizes the key environmental factors that influence the hydrolytic stability of N-hydroxysuccinimide esters, providing guidance for optimizing reaction conditions.

Advanced Applications of Boc Thr Osu in Complex Chemical Synthesis

Strategies in Peptide Synthesis and Assembly

Boc-Thr-OSu plays a significant role in various peptide synthesis methodologies, contributing to the efficient and controlled assembly of peptide chains.

Application in Solution-Phase Peptide Synthesis (LPPS)

In solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, this compound serves as an activated amino acid derivative. The N-hydroxysuccinimide ester moiety activates the carboxyl group of threonine, allowing it to readily react with the free amine of another amino acid or peptide fragment in solution, forming a stable amide (peptide) bond. This method is particularly useful for synthesizing shorter peptides or for preparing peptide fragments that can later be coupled together. The use of active esters like this compound streamlines the coupling process by avoiding the need for separate coupling reagents in some instances, contributing to higher yields and purity bachem.com.

Synthesis of Constrained and Macrocyclic Peptides

The threonine residue, with its hydroxyl side chain, can be strategically incorporated into peptides to introduce specific structural features, including constraints and macrocyclic structures. This compound facilitates the introduction of threonine into peptide sequences that are designed to fold into specific conformations. The hydroxyl group of threonine can participate in hydrogen bonding, which is crucial for stabilizing secondary structures like helices peptide.com. Furthermore, threonine residues can be involved in cyclization reactions, either directly or through modifications, to form macrocyclic peptides. Macrocyclic peptides are of significant interest due to their enhanced stability, improved pharmacokinetic profiles, and potent biological activities google.comrsc.org. While specific examples directly using this compound for macrocyclization are less detailed in the provided search results, its role as a building block for threonine incorporation is fundamental to constructing such complex peptide architectures.

Bioconjugation and Bioconjugate Development

Beyond peptide synthesis, this compound finds applications in bioconjugation, enabling the modification of biomolecules and materials.

Site-Specific Protein and Antibody Labeling Methodologies

This compound can be utilized for the functionalization of proteins and antibodies, although its direct application for site-specific labeling might require further modification or specific strategies. The N-hydroxysuccinimide ester moiety is highly reactive towards primary amines, commonly found in lysine (B10760008) side chains and the N-terminus of proteins. This reactivity allows for the covalent attachment of the threonine residue to proteins. While other Boc-amino acid-OSu derivatives like Boc-Lys(Boc)-OSu are more explicitly mentioned for protein modification and tag attachment smolecule.com, the principle of using activated amino acid esters for protein functionalization is established. Such modifications can be used to introduce specific functionalities, labels, or to create peptide-protein conjugates for diagnostic or therapeutic purposes smolecule.com.

Functionalization of Polymeric Materials and Surfaces

The activated ester functionality of this compound makes it suitable for modifying polymeric materials and surfaces that possess amine groups. By reacting this compound with amine-functionalized polymers or surfaces, threonine residues can be covalently attached, thereby altering the material's properties. This approach can enhance biocompatibility, introduce specific binding sites, or create platforms for further chemical modifications guidechem.com. For instance, polymers functionalized with amino groups can be reacted with this compound to graft threonine residues onto their backbone or surface, creating modified materials with tailored characteristics for applications in biomaterials, drug delivery, or biosensing osu.edu.

Orthogonal Protecting Group Strategies in Conjunction with Boc Thr Osu

Selective Deprotection Methodologies for the Boc Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions, yet readily removable when desired. nih.govmasterorganicchemistry.com Its selective cleavage is paramount for the stepwise elongation of the peptide chain.

The most common method for the deprotection of the Nα-Boc group is through acidolysis. masterorganicchemistry.com Anhydrous strong acids are used to cleave the carbamate, generating a free amine (as its corresponding salt), carbon dioxide, and a stable tert-butyl cation. peptide.comorganic-chemistry.org

Trifluoroacetic acid (TFA) is the reagent of choice in solid-phase peptide synthesis (SPPS) for this purpose, typically used in concentrations of 20-50% in a solvent like dichloromethane (B109758) (DCM). peptide.comseplite.comamericanpeptidesociety.org The reaction is generally rapid and efficient at room temperature. reddit.com A key consideration during TFA-mediated deprotection is the scavenging of the liberated tert-butyl cations, which are electrophilic and can otherwise lead to side reactions, particularly with nucleophilic residues like tryptophan and methionine. peptide.comorganic-chemistry.org

Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as dioxane, methanol, or ethyl acetate (B1210297) are frequently employed, especially in solution-phase synthesis. nih.govresearchgate.netrsc.org The choice of acid and solvent can be optimized to suit the specific substrate and to ensure compatibility with other functionalities present in the peptide chain. nih.gov

| Reagent | Typical Conditions | Primary Application | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | Solid-Phase Peptide Synthesis (SPPS) | Requires scavengers to prevent side reactions from t-butyl cations. peptide.com |

| Hydrogen Chloride (HCl) | ~4M in Dioxane or Ethyl Acetate | Solution-Phase & Solid-Phase Synthesis | A common and effective alternative to TFA. nih.govpnas.org |

| Sulfuric Acid | 10% in Dioxane | Selective deprotection on acid-sensitive resins (e.g., Wang resin) | Allows for Boc removal with minimal cleavage of the peptide from the resin. researchgate.net |

An alternative, "greener" approach to Boc deprotection avoids the use of strong acids altogether. Thermal deprotection involves heating the N-Boc protected amine, often in a suitable solvent or even under solvent-free conditions, to induce cleavage of the protecting group. acs.orgacsgcipr.orgresearchgate.net This method proceeds through a mechanism involving fragmentation to the corresponding carbamic acid, which then decarboxylates to yield the free amine, along with isobutylene (B52900) and carbon dioxide as byproducts. acsgcipr.org

Temperatures required for thermal deprotection can range from approximately 100°C to over 250°C, depending on the substrate and reaction conditions. acs.orgacsgcipr.org The use of continuous flow reactors has proven particularly effective for this transformation, allowing for precise temperature control and short reaction times, which minimizes potential side reactions like racemization. acs.orgacs.orgnih.gov Studies have shown that selective thermal deprotection is possible; for instance, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by carefully controlling the temperature. acs.orgacs.org Solvents such as methanol, trifluoroethanol, or even superheated water can facilitate the process. acs.orgacsgcipr.orgnih.gov

The utility of the Boc group is greatly enhanced by its compatibility with other classes of protecting groups, which forms the basis of orthogonal synthesis strategies. organic-chemistry.orgorganic-chemistry.org

Fmoc Group: The Boc and 9-fluorenylmethoxycarbonyl (Fmoc) groups represent a truly orthogonal pair, which is a cornerstone of modern peptide synthesis. biosynth.comiris-biotech.de The Boc group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the Fmoc group, and conversely, the Fmoc group is stable to the acidic conditions (e.g., TFA) used for Boc removal. organic-chemistry.org This mutual stability allows for the selective deprotection of either group at any stage of the synthesis, providing maximum flexibility.

Benzyl (B1604629) (Bzl) Group: The combination of Boc for Nα-protection and benzyl-based ethers or esters for side-chain protection is a classic strategy. peptide.comseplite.com This system is considered quasi-orthogonal because both types of groups are removed by acid. biosynth.com However, a high degree of selectivity is achieved due to their differential lability. The Nα-Boc group is readily cleaved by moderate acids like TFA, while the more robust benzyl-based groups require much stronger acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal, which is typically performed at the final step of the synthesis. peptide.compeptide.com

| Protecting Group | Boc Removal Condition (TFA) | Group's Removal Condition | Orthogonality |

|---|---|---|---|

| Fmoc | Stable | Base (e.g., Piperidine) | Yes (Orthogonal) biosynth.comorganic-chemistry.org |

| Benzyl (Bzl) | Stable (under mild TFA) | Strong Acid (e.g., HF) or Hydrogenolysis | Partial (Quasi-orthogonal) biosynth.compeptide.com |

| Carboxybenzyl (Cbz/Z) | Stable | Hydrogenolysis (H₂/Pd) | Yes (Orthogonal) masterorganicchemistry.com |

Side-Chain Protection Strategies for Threonine and Similar Hydroxyl-Containing Amino Acids

Amino acids with hydroxyl groups in their side chains, such as threonine and serine, require protection to prevent unwanted side reactions during peptide synthesis. creative-peptides.comcore.ac.ukresearchgate.net The hydroxyl group can otherwise be acylated during coupling steps, leading to the formation of ester bonds and branched peptide impurities. researchgate.net

In the context of a Boc-based synthesis strategy, the most common protecting group for the hydroxyl function of threonine is the benzyl ether (Bzl) . peptide.com The Boc-Thr(Bzl)-OH derivative is widely used. This protecting group is stable to the repetitive TFA treatments required for Nα-Boc removal but is efficiently cleaved during the final deprotection step with strong acids like HF. peptide.com

For Fmoc-based strategies, the tert-butyl (tBu) ether is the protector of choice for threonine's side chain. iris-biotech.decreative-peptides.compeptide.com The tBu group is stable to the basic conditions of Fmoc deprotection but is cleaved simultaneously with the peptide's release from the resin under strong acidic conditions (e.g., 95% TFA). iris-biotech.de While primarily used in Fmoc chemistry, the tBu group's acid lability means it is generally not orthogonal to Nα-Boc protection.

Other protecting groups for hydroxyl-containing amino acids include trityl (Trt) ethers and propargyloxycarbonyl (Poc) carbonates, each offering different labilities and applications. core.ac.ukpeptide.com Although side-chain protection for threonine is standard practice, some studies have suggested that for certain sequences and under specific coupling conditions, synthesis may be possible without it, though this carries a higher risk of side product formation. researchgate.netnih.gov

Mechanistic and Theoretical Investigations of Boc Thr Osu Reactions

Elucidation of Reaction Pathways through Intermediate Trapping and Analysis

The primary reaction pathway for Boc-Thr-OSu in peptide synthesis involves the nucleophilic attack of an amine on the activated carbonyl carbon of the OSu ester. This process typically leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The general mechanism for activation by N-hydroxysuccinimide esters involves the formation of an activated ester intermediate, which is significantly more reactive than the parent carboxylic acid . While specific studies detailing the in situ trapping and analysis of transient intermediates directly involving this compound are not extensively documented in the provided literature, the established mechanism for similar activated esters provides a framework. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the NHS leaving group, thereby forming the new amide bond uniurb.it.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Reaction Monitoring and Product Purity Assessment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for monitoring the progress of reactions involving this compound and for assessing the purity of the synthesized products.

NMR Spectroscopy: NMR can track the disappearance of starting materials and the appearance of products by observing characteristic chemical shifts and coupling patterns. For instance, the proton NMR spectrum of Boc-Phe-OSu, a close analogue, shows distinct signals for the Boc protecting group (a singlet around 1.36 ppm for the tert-butyl protons), the succinimide (B58015) protons (a singlet around 2.85 ppm), and the threonine residue's alpha-proton (a multiplet around 4.74 ppm) rsc.org. During a coupling reaction, the disappearance of the OSu ester signals and the appearance of the new amide bond signals (e.g., changes in the alpha-proton chemical shift of the newly coupled amino acid) indicate reaction progress. NMR is also crucial for assessing the purity of isolated products by identifying any residual starting materials, solvents, or byproducts.

Mass Spectrometry (MS): Mass spectrometry is vital for confirming the molecular weight of the synthesized peptide or modified molecule, thereby verifying its identity and purity. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to ionize peptide products, yielding molecular ions ([M+H]⁺ or [M+Na]⁺) whose mass-to-charge ratios can be precisely measured and compared to theoretical values universiteitleiden.nlrsc.orgmdpi.com. For reaction monitoring, MS can detect the presence of the activated ester, the amine coupling partner, the final peptide product, and any degradation products or side reaction products. Facilities equipped for fragmentation (MS/MS or MS²) can further aid in structural elucidation and confirmation osu.edu.

Kinetic Studies of Amide Bond Formation and Side Reactions

Understanding the kinetics of amide bond formation is critical for optimizing reaction conditions and achieving high yields and purity. Kinetic studies typically involve measuring the rate of product formation or reactant consumption under controlled conditions.

A study examining the coupling rate constants of various N-protected amino acid active esters with Val-OMe in THF revealed significant differences based on the nature of the active ester group iisc.ac.in. For Boc-amino acid esters, the coupling rate constants (K₂) generally followed the order: OPfp > OSu > OPcp > OTcp > ONp, with pentafluorophenyl (OPfp) esters coupling significantly faster than others. For Boc-Ala-OSu, the rate constant was reported as 4.3 x 10⁻¹ M⁻¹ sec⁻¹, and for Boc-Phe-OSu, it was 2.25 x 10⁻¹ M⁻¹ sec⁻¹ iisc.ac.in. These values highlight the efficiency of the OSu ester as an activating group, though often less reactive than OPfp esters.

Table 1: Coupling Rate Constants (K₂) of Boc-Amino Acid N-Hydroxysuccinimide Esters with Val-OMe in THF at 23°C

| Boc-Amino Acid Ester | K₂ (x 10⁻¹ M⁻¹ sec⁻¹) |

| Boc-Ala-OSu | 4.3 ± 0.35 |

| Boc-Phe-OSu | 2.25 ± 0.15 |

| Boc-Cys(Bzl)-OSu | 3.4 ± 0.34 |

Note: Data adapted from iisc.ac.in. Values represent the average of two experiments. Standard deviations are indicated.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful tools for understanding the intricate details of reaction mechanisms, transition states, and molecular interactions that are often challenging to probe experimentally.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is widely used to investigate reaction mechanisms by calculating potential energy surfaces and identifying transition states. While direct DFT studies specifically on this compound's amide bond formation are not explicitly detailed in the provided search results, DFT has been applied to similar systems and general reaction types. For instance, DFT calculations, employing functionals like M06-2X and PBE, have been used to elucidate reaction mechanisms in [2+2] cycloadditions, comparing concerted versus stepwise pathways and identifying transition state structures rsc.org. Similarly, DFT has been employed to analyze the stereochemical outcomes of catalyzed reactions by examining the transition states, revealing how ligand-substrate interactions influence facial selectivity acs.orgacs.org. These studies demonstrate the capability of DFT to map out reaction coordinates and rationalize observed selectivities, which can be extrapolated to understand the activation and coupling steps involving this compound.

Analysis of Host-Guest Interactions and Chiral Recognition of Amino Acid Esters

Computational modeling can also be applied to understand host-guest interactions and chiral recognition phenomena relevant to amino acid derivatives. While direct studies on this compound in this context are not explicitly found, computational approaches have been used to analyze conformational models for Boc-substituted derivatives and their interactions theses.cz. These studies can help predict how the stereochemistry of the threonine residue might influence its reactivity or its binding to other molecules, which is crucial for understanding stereoselective synthesis and biological recognition processes. Quantum chemical calculations have also been used to study proton transfer mechanisms in protonated peptides, revealing insights into molecular flexibility and energy barriers that are fundamental to peptide behavior researchgate.net.

Compound List:

this compound (N-tert-butyloxycarbonyl-L-threonine N-hydroxysuccinimide ester)

N-hydroxysuccinimide (NHS)

Boc-Phe-OSu (N-tert-butyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester)

Val-OMe (Valine methyl ester)

Boc-Ala-OSu (N-tert-butyloxycarbonyl-L-alanine N-hydroxysuccinimide ester)

Boc-Cys(Bzl)-OSu (N-tert-butyloxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester)

Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy) succinimide)

Boc-Lys(Boc)-OSu (N-tert-butyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester)

TMPP-Ac-OSu (N-succinimidyl 4-(N,N-dimethylamino)phenyl-N-acetyl)

Comparative Analysis of Boc Thr Osu with Other Activated Amino Acid Derivatives

Reactivity and Stability Profiles of N-Hydroxysuccinimide Esters versus Other Active Esters (e.g., p-Nitrophenyl, N-Hydroxyphthalimide, Pentafluorophenyl Esters)

The effectiveness of an activated amino acid derivative in peptide synthesis is largely determined by its reactivity towards amines and its stability against premature hydrolysis. N-Hydroxysuccinimide (NHS) esters, including Boc-Thr-OSu, represent a highly effective class of reagents for this purpose. nih.gov They are noted for their high reactivity, good stability, and the generation of a water-soluble byproduct, N-hydroxysuccinimide, which simplifies purification. chemicalbook.com

In comparison to other active esters:

p-Nitrophenyl (PNP) Esters : While historically significant in peptide synthesis, PNP esters generally exhibit lower reactivity compared to NHS esters. chemicalbook.comthieme-connect.com

N-Hydroxyphthalimide Esters : These esters are known for their high reactivity, comparable to NHS esters, and are readily crystallized. chemicalbook.com However, a key disadvantage is the water insolubility of the N-hydroxyphthalimide byproduct, which can complicate purification in aqueous reaction conditions. chemicalbook.com

Pentafluorophenyl (PFP) Esters : PFP esters are highly reactive, sometimes more so than NHS esters, and are considered excellent for routine use in solid-phase peptide synthesis. thieme-connect.comnih.gov A significant advantage of PFP esters is their greater stability against hydrolysis compared to NHS esters, which can lead to more efficient reactions. broadpharm.comrsc.org However, they can be more hydrophobic. researchgate.net Tetrafluorophenyl (TFP) esters are also reported to be as reactive as NHS esters but with greater hydrolytic stability. thieme-connect.com

The relative performance of these esters can be summarized as follows:

| Active Ester Type | Relative Reactivity | Relative Hydrolytic Stability | Byproduct Properties |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | High | Good; less stable than PFP esters | N-hydroxysuccinimide (water-soluble) |

| p-Nitrophenyl (PNP) Ester | Moderate | Lower than NHS esters | p-Nitrophenol |

| N-Hydroxyphthalimide Ester | High | Good | N-hydroxyphthalimide (water-insoluble) |

| Pentafluorophenyl (PFP) Ester | Very High | Very Good; more stable than NHS esters | Pentafluorophenol |

This table provides a qualitative comparison based on available research data. chemicalbook.comthieme-connect.combroadpharm.comrsc.org

Advantages in Yield and Purity of Peptide Products

N-Hydroxysuccinimide esters are frequently chosen because their rapid reaction with amino groups helps drive the coupling to completion, resulting in good yields. chemicalbook.com The stability of the this compound allows for its isolation as a crystalline solid, ensuring high purity of the starting material, which is essential for a clean reaction. chemicalbook.com The water-soluble nature of the HOSu byproduct simplifies the workup and purification process, contributing to a purer final product compared to methods where byproducts are difficult to remove, such as with N-hydroxyphthalimide esters. chemicalbook.com

While NHS esters provide a significant advantage, factors such as steric hindrance and the potential for aggregation in hydrophobic peptide sequences can still impact yield. peptide.com In such difficult cases, alternative strategies or coupling reagents may be required. However, for many applications, the balance of properties offered by Boc-amino acid-OSu derivatives provides a reliable path to obtaining peptide products in high yield and purity. guidechem.compeptide.com

Considerations for Functional Group Compatibility and Chemoselectivity

Chemoselectivity—the ability to react with one functional group in the presence of others—is paramount in peptide synthesis. This compound contains three key functionalities: the Boc-protected α-amine, the activated OSu ester at the C-terminus, and the hydroxyl group on the threonine side chain.

The primary reaction target for the OSu ester is a primary amine, such as the deprotected N-terminus of a growing peptide chain. nih.gov However, NHS esters are also reactive towards the ε-amino group of lysine (B10760008) side chains. chemicalbook.comnih.gov This lack of perfect chemoselectivity between the N-terminal α-amine and lysine's ε-amine means that any lysine residues in the peptide sequence must have their side chains protected to prevent unwanted branching or modification. nih.gov

The Boc group itself is a robust protecting group, stable to the basic conditions used in some synthesis strategies (like Fmoc deprotection) and nucleophiles, but it is readily removed by moderate acids like trifluoroacetic acid (TFA). chempep.comresearchgate.net This orthogonality allows for selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the linkage to certain resins, forming the basis of the Boc/Bzl protection strategy in SPPS. peptide.com

Challenges and Future Research Directions for Boc Thr Osu Chemistry

Development of More Efficient and Selective Synthetic Routes for Active Esters

The conventional synthesis of N-hydroxysuccinimide (NHS) esters like Boc-Thr-OSu typically involves the activation of a carboxylic acid with a coupling agent, such as a carbodiimide (B86325), followed by reaction with N-hydroxysuccinimide. While effective, this method can present challenges related to purification, as byproducts like urea (B33335) derivatives can be difficult to remove. researchgate.net Furthermore, the synthesis of hydrophobic peptides using Boc-protected amino acids can be challenging due to aggregation during chain assembly. nih.govnih.gov

Future research is aimed at developing more streamlined and efficient synthetic protocols. Innovations in this area include:

Alternative Activation Reagents: The exploration of novel activating agents beyond carbodiimides is a key area of research. For instance, methods using triphosgene (B27547) or a combination of iodine and triphenylphosphine (B44618) have been developed for the synthesis of NHS esters from carboxylic acids, offering mild reaction conditions and often simplifying purification. researchgate.netorganic-chemistry.org

Palladium-Catalyzed Carbonylation: A more advanced strategy involves the palladium-catalyzed carbonylation of aryl halides or triflates in the presence of N-hydroxysuccinimide. amerigoscientific.com This approach allows for the direct synthesis of NHS esters from readily available starting materials, bypassing the need for the pre-formation of the carboxylic acid.

Oxidative Methods: The direct conversion of alcohols and aldehydes to NHS esters under oxidizing conditions represents another promising avenue. amerigoscientific.com These methods offer alternative synthetic pathways that could be beneficial for specific substrates.

The development of these and other novel synthetic strategies will likely lead to more cost-effective, scalable, and environmentally friendly production of this compound and other active esters.

Expansion of Applications in Chemical Biology and Advanced Material Science

While this compound is a foundational reagent in peptide synthesis, its potential applications in the broader fields of chemical biology and material science are still being explored. The ability to introduce a protected threonine residue with a reactive handle for conjugation is highly valuable.

Future directions for the application of this compound and similar compounds are anticipated in the following areas:

Bioconjugation and Drug Delivery: The selective modification of proteins and other biomolecules is a cornerstone of chemical biology. This compound can be used to introduce threonine residues onto biological scaffolds, which can then be further modified, for example, through glycosylation, after deprotection. This could be instrumental in the development of novel antibody-drug conjugates and other targeted therapeutics.

Surface Modification: The functionalization of surfaces is critical for the development of advanced materials, particularly in the biomedical field. For instance, modifying the surface of materials like polyetheretherketone (PEEK) with amino acids can enhance their biocompatibility and promote osseointegration for orthopedic implants. nih.govbiomat-trans.com this compound could be employed to introduce hydroxyl-functionalized tethers on material surfaces, which can then be used for further chemical modifications.

Polymer Synthesis: N-hydroxysuccinimide esters are utilized in the synthesis of functionalized polymers. researchgate.net this compound can serve as a monomer or a modifying agent to create polymers with pendant protected hydroxyl groups, which can be deprotected to yield hydrophilic or reactive polymers for various applications.

The expansion of this compound into these areas will depend on interdisciplinary research that combines organic synthesis with biology and materials science.

Innovations in Protecting Group Strategies for Threonine and Similar Hydroxyl-Containing Amino Acids

The choice of protecting groups is critical in peptide synthesis to prevent unwanted side reactions. nih.gov For hydroxyl-containing amino acids like threonine, the tert-butyl (tBu) group is commonly used for side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS), while the benzyl (B1604629) (Bzl) group is often used in Boc-based SPPS. peptide.comcreative-peptides.com However, both of these strategies have limitations. The harsh acidic conditions required for the removal of the Boc group can lead to side reactions, while the tBu group also requires acid for cleavage. americanpeptidesociety.orgpeptide.com

Innovations in protecting group strategies for threonine are focused on developing more orthogonal and milder deprotection conditions:

Acid-Labile Alternatives: The tetrahydropyranyl (Thp) group has been investigated as a more acid-labile alternative to the tBu group for protecting the hydroxyl function of serine and threonine. nih.goviris-biotech.de Its removal can be achieved under milder acidic conditions, which can be advantageous for sensitive peptides.

Orthogonal Protecting Groups: The development of truly orthogonal protecting groups that can be removed under distinct, non-overlapping conditions is a major goal. researchgate.netthieme-connect.de For threonine, this could involve the use of protecting groups that are cleaved by enzymatic or photolytic methods, providing greater control over the deprotection process.

Novel Boron-Based Protection: An innovative approach involves the use of boroxazolidinones to simultaneously protect the α-amino and carboxyl groups of amino acids, leaving the side chain available for modification, such as the introduction of a tBu or Bzl group on the hydroxyl of serine or threonine. researchgate.net

These advancements in protecting group chemistry will enhance the efficiency and versatility of synthesizing complex peptides and other molecules containing threonine.

| Protecting Group | Common Strategy | Deprotection Condition | Potential Innovations |

| Boc (α-amino) | Boc/Bzl | Trifluoroacetic Acid (TFA) | Milder acidic conditions, alternative protecting groups |

| tBu (side-chain OH) | Fmoc/tBu | Trifluoroacetic Acid (TFA) | Tetrahydropyranyl (Thp) group, enzymatic cleavage |

| Bzl (side-chain OH) | Boc/Bzl | Strong acids (e.g., HF) | Photolabile groups, milder cleavage conditions |

Strategies for Addressing Heterogeneous Labeling in Bioconjugation (e.g., N-terminal selectivity)

A significant challenge in bioconjugation using amine-reactive reagents like this compound is the potential for heterogeneous labeling. nih.gov Proteins typically have multiple primary amines, including the N-terminal α-amine and the ε-amines of lysine (B10760008) residues, which can all react with NHS esters. thermofisher.com This can lead to a mixture of products with varying numbers of modifications at different sites, which can be detrimental to the protein's structure and function. nih.gov

Achieving site-specific modification, particularly at the N-terminus, is a key research objective. Strategies to address this challenge include:

pH Control: The pKa of the N-terminal α-amine (around 8.0) is generally lower than that of the lysine ε-amine (around 10.0). mdpi.com By carefully controlling the reaction pH to a near-physiological range, it is possible to achieve a degree of selectivity for the more nucleophilic N-terminus. mdpi.com

Kinetic Control: The site-selectivity of amine conjugation can also be influenced by kinetic factors. nih.gov By using an excess of the labeling reagent and carefully controlling the reaction time, it may be possible to favor modification at the most reactive sites.

Novel Reagents for N-terminal Modification: The development of reagents that are inherently specific for the N-terminus is a promising approach. For example, 2-ethynylbenzaldehydes have been shown to selectively react with the N-terminus through the formation of an isoquinolinium salt. mdpi.com While this is a different chemistry, the principle of designing reagents with inherent selectivity could be applied to active esters.

Enzymatic Labeling: Enzymatic methods offer a high degree of selectivity. For instance, enzymes like sortase can be used to label the N- or C-terminus of a protein with a specific tag. semanticscholar.org

Q & A

Q. What are the standard protocols for synthesizing Boc-Thr-OSu, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols typically involve tert-butoxycarbonyl (Boc) protection of threonine followed by activation with N-hydroxysuccinimide (OSu). Reproducibility requires adherence to peer-reviewed methodologies, such as those in journals like The Journal of Organic Chemistry or Tetrahedron Letters. Key steps include:

- Detailed documentation of reaction conditions (solvent, temperature, stoichiometry).

- Characterization via H/C NMR and mass spectrometry to confirm identity .

- Cross-referencing with established literature to validate procedural accuracy .

Q. How should this compound be characterized to confirm its purity and structural integrity?

- Methodological Answer :

- Analytical Techniques :

| Technique | Purpose | Acceptable Threshold |

|---|---|---|

| HPLC | Purity assessment | ≥95% purity |

| H NMR | Structural confirmation | Match predicted splitting patterns |

| FTIR | Functional group verification | Peaks at ~1740 cm (C=O stretch) |

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Variables to Test :

- Solvent polarity (DMF vs. DCM).

- Catalysts (e.g., HOBt/DIC vs. PyBOP).

- Temperature (0°C vs. room temperature).

- Use a Design of Experiments (DoE) approach to identify optimal conditions. Validate coupling efficiency via LC-MS monitoring of intermediate peptide fragments .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Critical Analysis Framework :

Replicate studies using identical conditions (pH, buffer composition, storage duration).

Control for variables like moisture content and oxygen exposure.

Use orthogonal analytical methods (e.g., NMR + HPLC) to detect degradation products.

Q. How to design experiments assessing this compound's compatibility with other Boc/OSu-protected amino acid derivatives?

- Methodological Answer :

- Systematic Approach :

- Define compatibility criteria (e.g., no cross-reactivity, >90% yield).

- Test pairwise combinations under SPPS conditions using a matrix design.

- Monitor via TLC/HPLC and quantify by integration of product peaks.

- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact combinations .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on this compound’s solubility in polar aprotic solvents?

- Methodological Answer :

- Validation Protocol :

Standardize solvent purity (e.g., anhydrous DMF with <50 ppm HO).

Conduct solubility tests using gravimetric analysis.

Compare results with literature using meta-analysis to identify systemic biases (e.g., inconsistent drying methods) .

Experimental Design & Best Practices

Q. What criteria should guide the selection of protecting groups when this compound is used in complex peptide sequences?

- Methodological Answer :

- Decision Matrix :

| Criterion | Boc Group | Alternative (e.g., Fmoc) |

|---|---|---|

| Acid Stability | Stable | Labile |

| Orthogonality | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.